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Compound of Interest

1-(2-methylphenyl)pyrrole-2,5-
Compound Name:
dione

Cat. No.: B1265404

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-methylphenyl)pyrrole-2,5-
dione

Introduction

1-(2-methylphenyl)pyrrole-2,5-dione, a member of the N-arylmaleimide class of compounds,
is a significant scaffold in medicinal chemistry and materials science. N-arylmaleimides are
known for their diverse biological activities, including antifungal, antibacterial, and anticancer
properties.[1] Their utility extends to organic synthesis, where the maleimide moiety serves as
a reactive building block.[1] This guide provides a detailed analysis of the spectroscopic data
for 1-(2-methylphenyl)pyrrole-2,5-dione, offering researchers and drug development
professionals a comprehensive reference for its structural characterization. The interpretation
herein is grounded in fundamental spectroscopic principles and supported by data from
analogous compounds.

Molecular Structure and Synthesis Overview

The structural integrity of 1-(2-methylphenyl)pyrrole-2,5-dione is the foundation of its
chemical behavior and spectroscopic signature. The molecule consists of a central pyrrole-2,5-
dione (maleimide) ring connected via its nitrogen atom to a 2-methylphenyl (o-tolyl) group.

Caption: Molecular structure of 1-(2-methylphenyl)pyrrole-2,5-dione.
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The synthesis of N-arylmaleimides is typically achieved through a two-step process.[2] Initially,
an aromatic amine (2-methylaniline) reacts with maleic anhydride to form the corresponding N-
arylmaleamic acid. This intermediate is then subjected to cyclodehydration, often using acetic
anhydride and a catalyst like sodium acetate, to yield the final imide product.[1][2]

Cyclodehydration
2-Methylaniline +) Acylation ; q e.g., Ac20, NaOAc ;
Maleic Anhydride N-(2-methylphenyl)maleamic Acid —(—9-‘—‘—)—>(1-(2-methylphenyl)pyrrole-2,5-d|one)

Click to download full resolution via product page

Caption: General synthetic workflow for N-arylmaleimides.

Part 1: Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

A small quantity of the solid sample is placed directly on the ATR crystal (typically diamond or
germanium). The spectrum is recorded by accumulating multiple scans to improve the signal-
to-noise ratio. The resulting transmittance or absorbance spectrum is then analyzed.

Data Interpretation and Causality

The IR spectrum provides direct evidence for the key functional groups present in the molecule.
For 1-(2-methylphenyl)pyrrole-2,5-dione, the most prominent features arise from the cyclic
imide and the aromatic ring.

e Imide C=0 Stretching: The five-membered imide ring results in two distinct carbonyl
stretching bands due to symmetric and asymmetric vibrations. The asymmetric stretch
typically appears at a higher frequency (around 1780-1770 cm~1) while the symmetric stretch
is found at a lower frequency (around 1730-1700 cm~1).[3] This doublet is a hallmark of the
maleimide structure.

o Aromatic C=C Stretching: The presence of the phenyl ring is confirmed by one or more sharp
absorption bands in the 1610-1450 cm~1 region.
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» C-N Stretching: The stretching vibration of the C-N bond within the imide ring typically
appears in the 1390-1350 cm~1 region.[3]

e C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands
above 3000 cm~1. Aliphatic C-H stretching from the methyl group appears as sharp bands
just below 3000 cm™1,

Summary of IR Data

Wavenumber (cm~12) Assignment Intensity
~3100-3000 Aromatic C-H Stretch Medium-Weak
~2950-2850 Aliphatic C-H Stretch (CHs) Medium-Weak
Asymmetric C=0 Stretch
~1775 ] Strong
(Imide)
Symmetric C=0 Stretch
~1710 ) Strong
(Imide)
~1600, ~1490 Aromatic C=C Stretch Medium
~1380 C-N Stretch Strong

Part 2: Nuclear Magnetic Resonance (NMR)

Spectroscopy
Experimental Protocol: *H and **C NMR

Approximately 10-20 mg of the compound is dissolved in about 0.5 mL of a deuterated solvent,
typically deuterated chloroform (CDCIs), containing tetramethylsilane (TMS) as an internal
standard (0.0 ppm).[1] The *H and 3C NMR spectra are then acquired on a high-field NMR
spectrometer (e.g., 400 MHz for 1H).

'H NMR Data Interpretation

The *H NMR spectrum is crucial for confirming the specific arrangement of protons in the
molecule.
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e Aromatic Protons (7.5-7.2 ppm): The four protons on the 2-methylphenyl ring will appear as a
complex multiplet in this region. The ortho-position of the methyl group breaks the symmetry
seen in para-substituted analogues, leading to more complex splitting patterns for all four
aromatic protons.

 Olefinic Protons ( ~6.8 ppm): The two equivalent protons on the maleimide ring are
chemically and magnetically equivalent, giving rise to a sharp singlet. This is a characteristic
signal for N-substituted maleimides.

e Methyl Protons ( ~2.2 ppm): The three protons of the methyl group attached to the aromatic
ring will produce a distinct singlet.

Summary of *H NMR Data (Predicted, in CDCIz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.4-7.2 Multiplet 4H Ar-H
~6.8 Singlet 2H HC=CH (Maleimide)
~2.2 Singlet 3H Ar-CHs

3C NMR Data Interpretation

The 3C NMR spectrum reveals the number of unique carbon environments and their electronic
nature.

e Carbonyl Carbons (~170 ppm): The two equivalent carbonyl carbons of the imide ring will
appear as a single, strong signal in the downfield region.

e Aromatic Carbons (138-126 ppm): Six distinct signals are expected for the six carbons of the
2-methylphenyl ring. This includes four signals for the protonated carbons (CH) and two for
the quaternary carbons (the one attached to the nitrogen and the one bearing the methyl

group).

e Olefinic Carbons (~134 ppm): The two equivalent sp? carbons of the maleimide double bond
will produce a single signal.
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o Methyl Carbon (~17 ppm): The sp® carbon of the methyl group will appear as a single signal
in the upfield region.

Summary of **C NMR Data (Predicted, in CDCIls)

Chemical Shift (6, ppm) Assignment
~170.0 C=0 (Imide)

~138.0 Quaternary Ar-C-CHs
~134.5 CH=CH (Maleimide)
~131.0 Quaternary Ar-C-N
~130.0 - 126.0 Aromatic CH

~17.5 Ar-CHs

Part 3: Mass Spectrometry (MS)
Experimental Protocol: Electron lonization (EI)-MS

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded
with a high-energy electron beam (typically 70 eV). This process generates a positively
charged molecular ion (M*") and various fragment ions, which are then separated by their
mass-to-charge ratio (m/z).

Data Interpretation and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural
information through analysis of its fragmentation patterns. For 1-(2-methylphenyl)pyrrole-2,5-
dione (C11HoNO2), the molecular weight is 187.19 g/mol .

e Molecular lon (M*): A strong peak is expected at m/z = 187, corresponding to the intact
molecule with one electron removed.

» Key Fragmentation: The fragmentation of N-arylmaleimides can proceed through several
pathways. A common fragmentation involves the loss of a carbonyl group (CO, 28 Da) or
cleavage across the imide ring. The bond between the nitrogen and the aromatic ring can
also cleave.
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Caption: Plausible fragmentation pathway for 1-(2-methylphenyl)pyrrole-2,5-dione in EI-MS.

Summary of Mass Spectrometry Data

m/z Proposed Fragment Notes

187 [C11HaNO2]* Molecular lon (M*")

159 [M-COJ* Loss of a carbonyl group
Fragment containing the 2-

106 [C7HsN]* N )
methylaniline moiety
Tropylium ion, from

91 [C7HA]* rearrangement of the tolyl

group

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the
structure of 1-(2-methylphenyl)pyrrole-2,5-dione. IR spectroscopy confirms the presence of
the characteristic imide carbonyls and the aromatic ring. *H and 13C NMR spectroscopy
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precisely map the carbon-hydrogen framework, confirming the connectivity of the 2-
methylphenyl group to the maleimide ring and the equivalence of the olefinic protons and
carbonyl carbons. Finally, mass spectrometry verifies the molecular weight and offers insight
into the molecule's stability and fragmentation patterns under ionizing conditions. This
comprehensive dataset serves as an essential analytical blueprint for researchers working with
this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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